molecular formula C8H4BrCl2FO B1411059 3'-Bromo-5'-chloro-4'-fluorophenacyl chloride CAS No. 1807036-60-7

3'-Bromo-5'-chloro-4'-fluorophenacyl chloride

Cat. No.: B1411059
CAS No.: 1807036-60-7
M. Wt: 285.92 g/mol
InChI Key: CHCIRZYFRPITNS-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-4’-fluorophenacyl chloride is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-4’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacyl chloride is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-5’-chloro-4’-fluorophenacyl chloride may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-4’-fluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of phenacyl alcohols or hydrocarbons.

Scientific Research Applications

3’-Bromo-5’-chloro-4’-fluorophenacyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds and as a tool in drug discovery.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles The presence of multiple halogen atoms enhances its electrophilic character, making it a versatile intermediate in various chemical reactions

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4’-fluoroacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 4-Fluorophenacyl chloride

Uniqueness

3’-Bromo-5’-chloro-4’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for designing novel molecules with specific properties and for studying the effects of halogenation on chemical and biological systems.

Properties

IUPAC Name

1-(3-bromo-5-chloro-4-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(11)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCIRZYFRPITNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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